molecular formula C6H2N4O6 B15160335 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 663616-91-9

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole

Cat. No.: B15160335
CAS No.: 663616-91-9
M. Wt: 226.10 g/mol
InChI Key: ZVLHRIAZZXQKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This compound is characterized by the presence of two nitro groups and a keto group, making it highly reactive and useful in various chemical applications.

Preparation Methods

The synthesis of 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction is carried out by slowly adding the nitrating mixture to the benzoxadiazole derivative, followed by purification steps to isolate the desired product .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkoxides and amines.

    Oxidation: The compound can be further oxidized to form more complex structures, although this is less common due to the stability of the nitro groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a wide range of substituted benzoxadiazoles .

Scientific Research Applications

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, making the compound useful in studying cellular mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can be compared with other benzoxadiazole derivatives, such as:

The uniqueness of this compound lies in its dual nitro groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its mono-nitro counterparts .

Biological Activity

4,5-Dinitro-1-oxo-2,1λ5,3-benzoxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 4,5-Dinitro-1-oxo-2,1λ5,3-benzoxadiazole can be represented as follows:

  • Molecular Formula : C6H2N4O5
  • SMILES Notation : C1=C(C=C(C2=C1N=NO2)N+[O-])N+[O-]

This compound features a benzoxadiazole core with nitro and oxo functional groups that contribute to its reactivity and biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of benzoxadiazole compounds exhibit promising antitumor activities. For instance, a series of novel benzoxadiazole derivatives were synthesized and evaluated for their ability to inhibit PD-L1 (Programmed Death-Ligand 1), a critical target in cancer immunotherapy. Among these derivatives, one compound demonstrated an IC50 value of 1.8 nM in HTRF assays, significantly outperforming existing lead compounds .

Mechanistic Insights

The mechanism of action for compounds similar to 4,5-Dinitro-1-oxo-2,1λ5,3-benzoxadiazole often involves the modulation of immune checkpoint pathways. The aforementioned study highlighted that the benzoxadiazole derivative blocked the PD-1/PD-L1 interaction effectively, leading to enhanced antitumor immunity in preclinical models .

Table 1: Biological Activity Summary of Benzoxadiazole Derivatives

CompoundIC50 (nM)Binding Affinity (K_D)EC50 (nM)Mechanism of Action
Benzoxadiazole L71.83.34375PD-L1 Inhibition
BMS-101636Not reported2075PD-L1 Inhibition

Case Study 1: Antitumor Efficacy in Vivo

In a recent preclinical trial involving murine models with humanized PD-L1 expression, the benzoxadiazole derivative L24 showed significant antitumor effects. The study reported that L24 not only inhibited tumor growth but also enhanced the efficacy of concurrent immunotherapies . This suggests that compounds like 4,5-Dinitro-1-oxo-2,1λ5,3-benzoxadiazole could serve as valuable adjuncts in cancer treatment regimens.

Properties

CAS No.

663616-91-9

Molecular Formula

C6H2N4O6

Molecular Weight

226.10 g/mol

IUPAC Name

4,5-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C6H2N4O6/c11-8(12)4-2-1-3-5(6(4)9(13)14)7-16-10(3)15/h1-2H

InChI Key

ZVLHRIAZZXQKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=[N+](ON=C2C(=C1[N+](=O)[O-])[N+](=O)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.